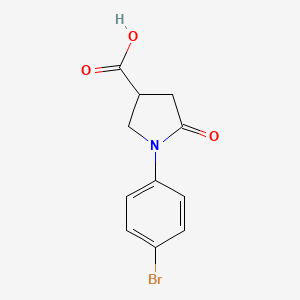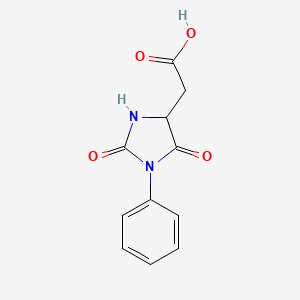
Pentafluorophenacyl bromide
Übersicht
Beschreibung
Pentafluorophenacyl bromide (PFPB) is a halogenated compound that has been widely used in the field of organic synthesis. It is a versatile reagent that has been used to synthesize a variety of compounds and can also be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. Chromatography and Mass Spectrometry
Pentafluorophenacyl bromide (PFB-Br) is extensively used as a derivatization agent in chromatography and mass spectrometry for highly sensitive analysis of various substances. Its physicochemical properties make it ideal for analyzing endogenous and exogenous substances, including inorganic and organic anions in biological samples like plasma, urine, and saliva. Key applications include the analysis of nitrite, nitrate, cyanide, and dialkyl organophosphates (Tsikas, 2017).
2. Synthesis and Derivatization
This compound plays a crucial role in the synthesis of complex compounds and derivatization of alcohols, aldehydes, and ketones. It has been used in developing methods for pre-column derivatization of alcohols and aldehydes/ketones, enhancing response in electrospray ionization mass spectrometry (ESI-MS) and improving chromatography results (Barry et al., 2003).
3. Environmental Analysis
This compound derivatization method in gas chromatography/mass spectrometry is employed for identifying and quantifying halogenated phenols in environmental samples like air, water, and sediment. This method has demonstrated high efficiency and sensitivity in detecting and analyzing these compounds in various environmental matrices (Hanada et al., 2002).
4. Organic Synthesis
In organic chemistry, this compound is utilized for the cross-coupling of aryl halides with pentafluorobenzene and other perfluoroaromatics. This application is significant in creating new chemical structures and compounds under mild conditions, demonstrating its versatility and efficiency in organic synthesis (Lafrance et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Pentafluorophenacyl bromide were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include the development of new this compound modalities.
Eigenschaften
IUPAC Name |
2-bromo-1-(2,3,4,5,6-pentafluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYHGZNFDGHGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379755 | |
| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-16-7 | |
| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the structure of the product from this unusual reaction confirmed?
A2: The structure of the fluorescent product, tetrafluorobenzo[b]-1,3,5,7-tetraazatetracyclo[7.3.1 3,7 •1 5,9 •0 1,9 ] tetradecan-10-one, was determined using a combination of spectroscopic and crystallographic techniques. The researchers employed ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy to elucidate the connectivity and environment of the atoms within the molecule []. The definitive three-dimensional structure was then confirmed through X-ray crystallography, providing unambiguous evidence for the unusual rearrangement and cyclization that occurred during the reaction [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)
![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)



![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)


